3-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
Piperidine-Oxadiazole Pharmacophore Configuration
The piperidine-oxadiazole subunit forms a critical pharmacophoric element:
- Piperidine ring : A six-membered saturated nitrogen heterocycle contributing conformational flexibility. The nitrogen at position 1 connects to the oxadiazole ring via a carbon bridge.
- 1,3,4-Oxadiazole : A five-membered aromatic ring (O1, N2, N3, C4, C5) with electron-withdrawing properties. The 4-fluorophenyl group at position 5 enhances lipophilicity and metabolic stability.
Spatial Arrangement :
Pyrimidinone Ring Substituent Effects
The pyrimidin-4(3H)-one core features:
- 5,6-Dimethyl groups : These substituents increase steric bulk and modulate electron density. The methyl groups at positions 5 and 6 create a hydrophobic pocket, potentially enhancing target binding.
- Oxoethyl linker : The ketone group at position 2 of the ethyl chain introduces polarity, while the ethylene spacer allows rotational freedom between the pyrimidinone and piperidine-oxadiazole systems.
Electronic Effects :
- The pyrimidinone’s keto-enol tautomerism influences hydrogen-bonding capacity.
- Methyl groups exhibit +I effects, slightly destabilizing the ring’s aromaticity.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis of Solid-State Configuration
While direct crystallographic data for this compound is unavailable, analogous structures suggest:
NMR Spectral Fingerprinting (¹H, ¹³C, ¹⁹F)
¹H NMR (500 MHz, DMSO-d₆) :
- Pyrimidinone protons :
- Piperidine protons :
- Oxadiazole-linked ethyl chain :
- 4-Fluorophenyl :
¹³C NMR (125 MHz, DMSO-d₆) :
- Pyrimidinone C=O: δ 165.8 ppm.
- Oxadiazole C=O: δ 167.3 ppm.
- Fluorophenyl C-F: δ 162.1 ppm (¹JCF = 245 Hz).
¹⁹F NMR (470 MHz, DMSO-d₆) :
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- Molecular ion [M+H]⁺: m/z 439.2 (calc. 438.46).
- Key fragments:
Fragmentation Pathways :
- Cleavage of the oxoethyl linker, yielding the pyrimidinone and piperidine-oxadiazole ions.
- Retro-Diels-Alder scission of the piperidine ring.
- Loss of CO from the oxadiazole group.
Table 2: Summary of Spectral Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H) | Pyrimidinone H-2 |
| ¹³C NMR | δ 165.8 ppm | Pyrimidinone C=O |
| ¹⁹F NMR | δ -113.2 ppm | 4-Fluorophenyl |
| ESI-MS | [M+H]⁺ = 439.2 | Molecular ion |
Properties
IUPAC Name |
3-[2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c1-13-14(2)23-12-27(21(13)29)11-18(28)26-9-7-16(8-10-26)20-25-24-19(30-20)15-3-5-17(22)6-4-15/h3-6,12,16H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCKOYHNCGNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 4-fluorophenyl-1,3,4-oxadiazole: This can be achieved by reacting 4-fluorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Formation of the piperidine intermediate: The oxadiazole derivative is then reacted with piperidine under appropriate conditions to form the piperidinyl-oxadiazole intermediate.
Coupling with pyrimidinone: The final step involves coupling the piperidinyl-oxadiazole intermediate with a pyrimidinone derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole or pyrimidinone rings.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes critical structural and synthetic comparisons with analogs from the literature:
Pharmacological and Physicochemical Comparisons
Oxadiazole-Containing Analogs: The target compound and 1a-f () share oxadiazole moieties, which improve metabolic stability by resisting oxidative degradation. However, the target’s piperidine linker may enhance bioavailability compared to 1a-f’s pyrazole group due to reduced steric hindrance . 1a-f exhibit moderate aqueous solubility (logP ~2.8), whereas the target’s 5,6-dimethylpyrimidinone core likely increases hydrophobicity (predicted logP ~3.5), necessitating formulation optimization for in vivo studies.
This difference may explain its lower reported bioactivity in kinase assays .
Piperidine-Linked Compounds :
- The benzisoxazole-piperidine derivative () shares the target’s piperidine ring but lacks the oxadiazole group. Its benzisoxazole moiety confers selectivity for serotonin receptors, suggesting the target’s oxadiazole could redirect activity toward kinases or proteases .
Research Findings and Implications
- Activity Prediction : The target’s fluorophenyl-oxadiazole-piperidine architecture suggests dual kinase/enzyme inhibition, analogous to EGFR inhibitors (e.g., gefitinib derivatives) .
- Stability: Oxadiazole rings resist hydrolysis better than thieno or pyrazole systems, as seen in accelerated stability studies .
- Toxicity : Piperidine-containing compounds (e.g., ) show lower hepatotoxicity than pyrazole analogs, favoring the target’s safety profile .
Biological Activity
The compound 3-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that combines multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that could be explored for therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
This compound features several key structural components:
- 1,3,4-Oxadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Piperidine Moiety : Associated with various pharmacological effects such as anesthetic and antidiabetic activities.
- Pyrimidine Derivative : Often linked to nucleic acid interactions and enzyme inhibition.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Oxadiazole | Antimicrobial and anticancer activity |
| Piperidine | Anesthetic properties, glucose regulation |
| Pyrimidine | Nucleic acid interaction potential |
Antimicrobial Activity
Research has shown that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study by Dhumal et al. (2021) highlighted that compounds containing this ring effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine moiety may enhance these effects through improved membrane penetration.
Anticancer Potential
The compound's potential as an anticancer agent has been suggested by studies focusing on similar oxadiazole derivatives. For instance, a study published in MDPI reported that certain oxadiazole derivatives induced apoptosis in cancer cell lines by upregulating p53 expression and activating caspase pathways. This suggests that the compound may similarly influence apoptotic mechanisms in cancer cells.
Case Studies
- Antitubercular Activity : Desai et al. (2018) investigated pyridine-based 1,3,4-oxadiazole hybrids for their antitubercular effects. Their findings indicated strong activity against Mycobacterium bovis, which may correlate with the structural features of our compound.
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in vitro. This activity is hypothesized to be mediated through modulation of neuroinflammatory pathways.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding affinities of compounds to target proteins. Preliminary docking analyses suggest that the compound could bind effectively to key enzymes involved in microbial resistance and cancer proliferation.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Mycobacterial InhA | -9.5 |
| Human Carbonic Anhydrase IX | -8.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
